molecular formula C9H10N4O3 B11883456 2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one CAS No. 91810-62-7

2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one

Katalognummer: B11883456
CAS-Nummer: 91810-62-7
Molekulargewicht: 222.20 g/mol
InChI-Schlüssel: MEANOOCWFCIJOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common method might include the reaction of 2-amino-3-methylbenzoic acid with nitroaniline in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert the nitro group to an amino group.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation might be used.

    Substitution: Conditions would vary based on the specific substitution reaction, but could include the use of bases or acids as catalysts.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, influencing cellular pathways. Molecular targets could include proteins involved in signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-methylquinazolin-4(1H)-one: Lacks the nitro group, which could affect its reactivity and biological activity.

    6-Nitroquinazolin-4(1H)-one: Lacks the amino and methyl groups, potentially altering its chemical properties and applications.

Uniqueness

2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of functional groups, which can influence its reactivity and potential applications. The presence of both amino and nitro groups allows for a diverse range of chemical reactions and interactions.

Eigenschaften

CAS-Nummer

91810-62-7

Molekularformel

C9H10N4O3

Molekulargewicht

222.20 g/mol

IUPAC-Name

2-amino-3-methyl-6-nitro-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C9H10N4O3/c1-12-8(14)6-4-5(13(15)16)2-3-7(6)11-9(12)10/h2-4,9,11H,10H2,1H3

InChI-Schlüssel

MEANOOCWFCIJOO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.